molecular formula C7H12FN B13511815 1-Fluoro-6-azaspiro[2.5]octane

1-Fluoro-6-azaspiro[2.5]octane

Katalognummer: B13511815
Molekulargewicht: 129.18 g/mol
InChI-Schlüssel: FZVSISJMADJMSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-6-azaspiro[25]octane is a heterocyclic compound that features a spirocyclic structure with a fluorine atom and a nitrogen atom incorporated into the ring system

Vorbereitungsmethoden

The synthesis of 1-Fluoro-6-azaspiro[2.5]octane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and fluorinating agents.

    Reaction Conditions: The key step involves the formation of the spirocyclic ring system, which can be achieved through cyclization reactions under controlled conditions.

    Industrial Production: Industrial-scale production may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-Fluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The nitrogen atom in the ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-6-azaspiro[2.5]octane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Fluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-6-azaspiro[2.5]octane can be compared with other similar compounds:

Eigenschaften

Molekularformel

C7H12FN

Molekulargewicht

129.18 g/mol

IUPAC-Name

2-fluoro-6-azaspiro[2.5]octane

InChI

InChI=1S/C7H12FN/c8-6-5-7(6)1-3-9-4-2-7/h6,9H,1-5H2

InChI-Schlüssel

FZVSISJMADJMSE-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CC2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.